molecular formula C36H28Cu2O16 B1217832 Copper aspirinate CAS No. 23642-01-5

Copper aspirinate

カタログ番号: B1217832
CAS番号: 23642-01-5
分子量: 843.7 g/mol
InChIキー: BXBJCCCIFADZBU-UHFFFAOYSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Copper aspirinate, also known as dicopper bis(acetylsalicylate) or tetrakis-μ-acetylsalicylatodicopper(II), is a bright blue crystalline solid with the molecular formula C₃₆H₂₈Cu₂O₁₆ and a molar mass of 843.69 g/mol . It features a characteristic dimeric structure where two copper atoms are bridged by four carboxylate groups from the acetylsalicylate ligands . This complex is actively investigated in biomedical research due to its enhanced pharmacological profile compared to aspirin alone. A key area of research is its potent anti-inflammatory activity. Studies indicate that the coordination of copper with aspirin improves its efficacy, with this compound showing similar or greater anti-inflammatory effects at lower doses in models like carrageenan-induced paw edema and xylene-induced ear swelling . Its mechanism of action appears multifaceted, involving the modulation of polymorphonuclear leukocyte (PMNL) migration, significantly reducing random migration and chemotaxis more effectively than the parent drug . Beyond inflammation, research suggests this compound has promising applications in models of thrombotic disease, showing potential as an antithrombotic agent that prevents and treats blood clots . It also exhibits cerebroprotective properties; in models of global cerebral ischemia, it promoted recovery, attenuated lipid peroxidation, and helped restore superoxide dismutase (SOD) activity, indicating a mechanism linked to antioxidant defense . While effective in rodent models of rheumatoid arthritis, researchers should note that species variation and route of administration can significantly influence anti-inflammatory and irritant effects . A study also highlighted that this compound can cause gastric mucosal damage, producing widespread superficial erosions in rat models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

CAS番号

23642-01-5

分子式

C36H28Cu2O16

分子量

843.7 g/mol

IUPAC名

dicopper;2-acetyloxybenzoate

InChI

InChI=1S/4C9H8O4.2Cu/c4*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h4*2-5H,1H3,(H,11,12);;/q;;;;2*+2/p-4

InChIキー

BXBJCCCIFADZBU-UHFFFAOYSA-J

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2]

正規SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2]

他のCAS番号

23642-01-5

同義語

copper aspirinate
Cu-aspirinate
cupric aspirin complex
tetrakis-mu-acetylsalicylato-dicopper(II)

製品の起源

United States

準備方法

Stepwise Procedure and Reaction Stoichiometry

  • Formation of Sodium Acetylsalicylate :
    Excess ASA (2 moles) is dissolved in an aqueous solution of sodium carbonate (1 mole) under stirring, producing sodium acetylsalicylate and carbon dioxide:

    2HC9H7O4+Na2CO32NaC9H7O4+CO2+H2O[2][7]2 \, \text{HC}_9\text{H}_7\text{O}_4 + \text{Na}_2\text{CO}_3 \rightarrow 2 \, \text{NaC}_9\text{H}_7\text{O}_4 + \text{CO}_2 \uparrow + \text{H}_2\text{O} \quad

    The solution is filtered to remove unreacted ASA, ensuring no residual carbonate ions remain.

  • Precipitation of this compound :
    The filtrate is mixed with a copper sulfate solution (2 moles), yielding bright blue crystals of this compound:

    4NaC9H7O4+2CuSO4C36H28Cu2O16+2Na2SO4[2][7]4 \, \text{NaC}_9\text{H}_7\text{O}_4 + 2 \, \text{CuSO}_4 \rightarrow \text{C}_{36}\text{H}_{28}\text{Cu}_2\text{O}_{16} \downarrow + 2 \, \text{Na}_2\text{SO}_4 \quad

    The product is vacuum-filtered, washed with cold water, and recrystallized from ethanol for higher purity.

Yield and Optimization

  • Excess ASA : Using 10–20% excess ASA prevents carbonate interference during precipitation.

  • Temperature Control : Maintaining the reaction at 25–30°C minimizes side reactions.

  • Recrystallization : Ethanol recrystallization improves crystal purity, though it reduces yield by ~15%.

Direct Reaction with Copper Carbonate

An alternative one-pot synthesis reacts ASA directly with basic copper carbonate (CuCO3Cu(OH)2\text{CuCO}_3\cdot\text{Cu(OH)}_2)1. This method simplifies the process by eliminating the need for sodium carbonate.

Synthesis Protocol

  • Reagent Preparation :
    Copper carbonate (1 mole) is suspended in distilled water, and ASA (4 moles) is added gradually with stirring. The mixture is heated to 60°C to enhance reactivity1.

  • Reaction Equation :

    4HC9H7O4+CuCO3Cu(OH)2C36H28Cu2O16+3H2O+CO2[1]4 \, \text{HC}_9\text{H}_7\text{O}_4 + \text{CuCO}_3\cdot\text{Cu(OH)}_2 \rightarrow \text{C}_{36}\text{H}_{28}\text{Cu}_2\text{O}_{16} + 3 \, \text{H}_2\text{O} + \text{CO}_2 \uparrow \quad

    The reaction completes within 2 hours, yielding a blue precipitate.

Advantages and Limitations

  • Pros : Avoids sulfate byproducts; suitable for small-scale synthesis.

  • Cons : Requires precise pH control (pH 6–7) to prevent ASA degradation1.

Electrochemical Synthesis via In-Situ Copper Hydroxide Generation

A novel hybrid electrochemical-chemical method generates copper hydroxide (Cu(OH)2\text{Cu(OH)}_2) electrolytically, which then reacts with ASA. This approach produces high-quality single crystals for structural studies.

Experimental Setup

  • Electrolysis :
    A copper anode and carbon cathode are immersed in distilled water. Applying 3–5 V DC current produces Cu(OH)2\text{Cu(OH)}_2 at the anode:

    CuCu2++2e(Anode)2H2O+2eH2+2OH(Cathode)Cu2++2OHCu(OH)2[8]\text{Cu} \rightarrow \text{Cu}^{2+} + 2 \, e^- \quad (\text{Anode}) \\ 2 \, \text{H}_2\text{O} + 2 \, e^- \rightarrow \text{H}_2 \uparrow + 2 \, \text{OH}^- \quad (\text{Cathode}) \\ \text{Cu}^{2+} + 2 \, \text{OH}^- \rightarrow \text{Cu(OH)}_2 \downarrow \quad
  • Complexation with ASA :
    Aspirin tablets (crushed) are added to the Cu(OH)2\text{Cu(OH)}_2 suspension, initiating slow crystallization:

    4HC9H7O4+2Cu(OH)2C36H28Cu2O16+4H2O[8]4 \, \text{HC}_9\text{H}_7\text{O}_4 + 2 \, \text{Cu(OH)}_2 \rightarrow \text{C}_{36}\text{H}_{28}\text{Cu}_2\text{O}_{16} + 4 \, \text{H}_2\text{O} \quad

Key Outcomes

  • Crystal Quality : Produces diffraction-grade crystals suitable for X-ray analysis.

  • Scalability : Limited to laboratory-scale due to slow diffusion rates.

Comparative Analysis of Preparation Methods

Method Reactants Conditions Yield Purity Applications
Sodium Carbonate RouteASA, Na₂CO₃, CuSO₄25–30°C, aqueous~70%85–90%Bulk synthesis
Direct Copper CarbonateASA, CuCO₃·Cu(OH)₂60°C, pH 6–7~65%80–85%Small-scale production
ElectrochemicalASA, Cu anode, H₂O3–5 V DC, room tempN/A>95%Single-crystal studies

Notes :

  • Yields for the sodium carbonate method assume recrystallization losses.

  • Electrochemical synthesis prioritizes crystal quality over yield.

Recrystallization and Purification Techniques

Recrystallization from ethanol or acetone is critical for removing sodium sulfate or unreacted ASA. Thermogravimetric analysis (TGA) of purified this compound shows decomposition steps consistent with ligand loss at 128–241°C.

Factors Influencing Yield and Purity

  • pH Control : Neutral to slightly acidic conditions (pH 6–7) prevent ASA hydrolysis1.

  • Ligand Excess : A 10–20% molar excess of ASA ensures complete complexation.

  • Temperature : Elevated temperatures (>60°C) degrade ASA, reducing yield1.

化学反応の分析

Types of Reactions: Copper aspirinate undergoes various chemical reactions, including:

    Oxidation: this compound can participate in redox reactions due to the presence of copper (II) ions.

    Substitution: The acetylsalicylic acid ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation Reactions: These reactions typically involve oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Substitution Reactions: Ligand substitution can be achieved using reagents like ammonia or other coordinating ligands.

Major Products:

    Oxidation: The oxidation of this compound can lead to the formation of copper (III) complexes or other oxidized species.

    Substitution: Substitution reactions result in the formation of new copper complexes with different ligands.

科学的研究の応用

Medicinal Applications

1. Treatment of Rheumatoid Arthritis
Copper aspirinate has been shown to be effective in treating rheumatoid arthritis. Clinical studies indicate that it may provide enhanced therapeutic benefits compared to traditional aspirin. A pharmacokinetic study demonstrated its superior efficacy in reducing inflammation and pain associated with this chronic condition .

2. Antithrombotic Properties
Research indicates that this compound holds promise as an antithrombotic agent. Animal studies have shown that it can significantly prolong bleeding time and reduce mortality in models of thrombotic diseases. For instance, pretreatment with this compound improved survival rates in mice subjected to cerebral ischemia, suggesting its potential for preventing thrombotic events in humans .

3. Anti-inflammatory and Antioxidant Activities
this compound exhibits both anti-inflammatory and antioxidant properties. It mimics the enzyme superoxide dismutase, which helps mitigate oxidative stress, a contributing factor in various inflammatory diseases. This dual action positions this compound as a valuable compound for further research into treatments for conditions linked to oxidative damage .

Biological Activities

1. Gastric Mucosal Effects
A comparative study on the mucosal damage caused by aspirin and this compound revealed that while both compounds can induce gastric erosions, this compound may produce different patterns of damage. This highlights the need for careful evaluation of its gastrointestinal safety profile compared to traditional aspirin .

2. Antimicrobial Potential
Emerging research has explored the use of copper complexes, including this compound, as antimicrobial agents. Studies suggest that these compounds may exhibit enhanced efficacy against certain pathogens compared to their parent compounds, such as aspirin, indicating a potential role in treating infections .

Industrial Applications

1. Pigment in Plastics
this compound has been investigated for its use as a pigment in polyvinyl chloride (PVC) and polystyrene materials. Its unique color properties could enhance the aesthetic qualities of these products while potentially imparting additional functional characteristics .

2. Coordination Chemistry Studies
In the realm of coordination chemistry, this compound serves as a model compound for studying the behavior of metal complexes with organic ligands. Its synthesis and characterization contribute to a deeper understanding of metal-ligand interactions and their implications in various chemical processes .

Table 1: Summary of Key Findings on this compound

ApplicationStudy FocusKey Findings
Rheumatoid ArthritisClinical PharmacokineticsEnhanced efficacy compared to aspirin in reducing inflammation
Antithrombotic PropertiesAnimal ModelsSignificant prolongation of bleeding time; improved survival rates
Gastric Mucosal EffectsComparative ToxicologySimilar damaging effects as aspirin; different erosion patterns
Antimicrobial PotentialIn Vitro StudiesGreater efficacy against pathogens than aspirin alone
Industrial UseMaterial SciencePotential as a pigment in plastics with unique properties

作用機序

Copper aspirinate exerts its effects through several mechanisms:

類似化合物との比較

Pharmacological Efficacy

  • Anti-Inflammatory Activity : Copper aspirinate shows 4-fold greater potency than aspirin in rodent models. For example, 50 mg/kg this compound inhibited xylene-induced ear swelling in mice equivalently to 200 mg/kg aspirin .
  • Antiplatelet and Antithrombotic Effects :
    • In mice, this compound (0.012 mmol/kg) prolonged bleeding time to 17.8 minutes (vs. 11.6 minutes for controls) and reduced arachidonic acid-induced mortality from 87% to 13%, whereas aspirin only reduced mortality to 27% .
    • This compound uniquely increases prostacyclin (PGI₂) levels while inhibiting thromboxane A₂ (TXA₂), a dual effect absent in aspirin .
  • Antioxidant Capacity : this compound elevates SOD activity dose-dependently during reperfusion, reducing malondialdehyde (MDA, a lipid peroxidation marker) by 30–50% in gerbil brains. Aspirin lacks this antioxidant mechanism .

Side Effects

  • Gastric Mucosal Damage : Conflicting evidence exists. While early studies suggested reduced gastrointestinal toxicity compared to aspirin , later research found this compound causes widespread superficial erosions, similar to aspirin, likely due to hydrolysis into copper ions and aspirin .

Table 1: this compound vs. Aspirin

Parameter This compound Aspirin
Anti-inflammatory ED₅₀ 50 mg/kg (mice) 200 mg/kg (mice)
Bleeding Time Prolongation 17.8 min No significant effect
SOD Activity Enhancement Yes (dose-dependent) No
Gastric Erosions Superficial Deep

Comparison with Nimodipine

Nimodipine, a calcium channel blocker and vasodilator, is used in cerebral ischemia. This compound shares comparable cerebroprotective effects but with additional mechanisms:

  • Mortality Reduction : Both compounds reduced gerbil mortality to 7% (this compound) and 6% (nimodipine) .
  • Calcium Overload Mitigation : this compound (0.018 mmol/kg) lowered brain calcium content more effectively than nimodipine (0.024 mmol/kg) .
  • Dual Action : Unlike nimodipine, this compound combines vasodilation with antiplatelet and antioxidant activities, offering broader therapeutic utility .

Table 2: this compound vs. Nimodipine

Parameter This compound Nimodipine
Mortality Reduction 7% 6%
Brain Calcium Reduction 45% 30%
Antiplatelet Activity Yes (TXA₂ inhibition) No
Vasodilation Mechanism Receptor-operated Ca²⁺ channel blockade L-type Ca²⁺ channel inhibition

Comparison with Other Copper Complexes

Copper Tryptophanate

  • Ulcer Healing : Copper tryptophanate accelerates gastric ulcer healing by 5 days compared to standard treatments, a property shared with this compound .
  • In contrast, non-complexed copper salts (e.g., CuSO₄) show higher toxicity (IC₅₀ = 0.29 µmol/L vs. 31 nmol/L for this compound in vascular smooth muscle assays) .

Zinc and Copper NSAID Complexes

  • Anticonvulsant Activity: this compound’s dimeric structure (Cu₂(aspirinate)₄) inhibits maximal electroshock-induced seizures more effectively than mononuclear copper complexes .

Table 3: this compound vs. Other Metal Complexes

Compound Key Advantage Limitation
Copper Tryptophanate Faster ulcer healing Limited antiplatelet data
Zn-NSAID Complexes Anticonvulsant activity No antioxidant effect
CuSO₄ Low cost High toxicity (IC₅₀ = 0.29 µM)

Mechanistic Distinctions

This compound’s unique efficacy arises from:

  • SOD Mimetic Activity : Scavenges superoxide radicals, reducing oxidative stress in aging rats and improving endothelial function by 28% .
  • Synergistic Coordination : The copper-aspirin complex enhances bioavailability and modifies pharmacological targets compared to free aspirin or copper ions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing copper aspirinate, and how can hydrolysis of acetylsalicylic acid (ASA) be minimized during preparation?

  • Methodological Answer : this compound is typically synthesized by reacting acetylsalicylic acid with copper(II) sulfate in a sodium carbonate solution. Sodium hydroxide is avoided due to its propensity to hydrolyze ASA into salicylic acid and sodium acetate, which reduces yield . A recommended protocol involves dissolving ASA in aqueous sodium carbonate, followed by slow addition of copper sulfate. The reaction is conducted at room temperature to prevent thermal decomposition of ASA. Completion is confirmed by the formation of bright blue crystals and a light-blue supernatant. Residual liquid can be evaporated to verify purity .

Q. Which spectroscopic and magnetic characterization techniques are essential for confirming the structure of this compound complexes?

  • Methodological Answer :

  • FTIR Spectroscopy : Identifies ligand coordination via shifts in antisymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretches. For this compound, νₐₛ appears at ~1620 cm⁻¹ and νₛ at ~1436 cm⁻¹, confirming aspirin binding .
  • Magnetic Susceptibility : Magnetic moments (μeff) for this compound range from 1.35–1.79 μB, indicative of antiferromagnetic coupling in binuclear complexes .
  • Thermogravimetric Analysis (TGA) : Reveals decomposition stages (e.g., loss of thiazole ligands at 128°C and aspirin groups at 161–241°C), aiding in stability assessment .

Q. How does this compound compare to free aspirin in preclinical models of thrombosis or inflammation?

  • Methodological Answer : In murine models, this compound (0.012 mmol/kg) prolongs bleeding time to 17.8 min vs. 11.6 min for aspirin, demonstrating superior antithrombotic activity. Mortality rates in AA-induced thrombosis drop to 13% with this compound vs. 27% with aspirin . Mechanistically, the copper center enhances superoxide scavenging, while aspirin retains COX inhibition, synergizing anti-inflammatory effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported magnetic moments (μeff) for this compound complexes?

  • Methodological Answer : Discrepancies in μeff (1.35–1.79 μB) arise from variations in crystal packing, ligand field effects, and diamagnetic corrections. To standardize measurements:

  • Use SQUID magnetometry with Pascal’s corrections for diamagnetism.
  • Report temperature-dependent susceptibility (e.g., 1.77 μB at 298 K for Cu₂(asp)₄(Tz)₂) to account for thermal effects .
  • Compare crystallographic data (e.g., Cu-Cu distances in binuclear structures) to correlate geometry with magnetic behavior .

Q. How can this compound’s dual antioxidant and antiplatelet activities be mechanistically dissected in cellular models?

  • Methodological Answer :

  • Superoxide Scavenging : Quantify O₂⁻ reduction using cytochrome c assays in endothelial cells, comparing this compound to SOD mimics .
  • COX-1/2 Inhibition : Use ELISA to measure prostaglandin E₂ (PGE₂) levels in platelets and macrophages, isolating aspirin’s contribution .
  • Synergy Analysis : Employ isobolographic methods to determine additive vs. synergistic effects of copper and aspirin moieties .

Q. What design principles improve this compound’s efficacy in photoelectrocatalytic applications (e.g., nitrite reduction)?

  • Methodological Answer : Decorate TiO₂ nanotubes with this compound to enhance charge transfer and nitrite adsorption. Key steps:

  • Optimize film thickness via dip-coating (e.g., 50–100 nm) to balance light absorption and conductivity .
  • Monitor nitrite conversion products (N₂, NH₃) using ion chromatography and isotopic labeling (¹⁵N-NO₂⁻) to validate pathways .
  • Compare photocurrent densities under UV/visible light to assess catalytic activity vs. Cu-free controls .

Q. Why do some copper salicylate derivatives outperform this compound in antitumor assays, and how can structure-activity relationships (SARs) guide optimization?

  • Methodological Answer : In Ehrlich tumor models, Cu(II)(3,5-diisopropyl salicylate)₂ reduces tumor growth by 60% vs. 40% for Cu₂(asp)₄. SAR studies suggest:

  • Lipophilicity : Bulky substituents (e.g., isopropyl) enhance membrane permeability.
  • Redox Activity : Cu(II)/Cu(I) cycling in salicylate complexes increases ROS generation vs. aspirin’s stable coordination .
  • In Silico Modeling : Use DFT calculations to predict ligand binding energies and redox potentials for novel analogs .

Methodological Best Practices

Q. How should researchers address variability in biological outcomes when testing this compound across different disease models?

  • Methodological Answer :

  • Dose-Response Calibration : Establish species-specific pharmacokinetics (e.g., 0.018 mmol/kg in gerbils vs. 0.024 mmol/kg in mice) .
  • Endpoint Standardization : Use blinded histopathology for tumor burden or ischemia-reperfusion injury scoring to reduce bias .
  • Negative Controls : Include copper salts (e.g., CuSO₄) to isolate aspirinate-specific effects .

Q. What reporting standards are critical for ensuring reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Follow IUPAC guidelines for:

  • Synthesis : Detail solvent purity, reaction temperature, and crystallization endpoints .
  • Characterization : Report FTIR peak assignments, magnetic susceptibility corrections, and TGA heating rates .
  • Biological Assays : Adhere to ARRIVE guidelines for in vivo studies, including randomization and statistical power analysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。